Cas no 848658-71-9 (1,6-Diamino-4-methyl-1H-pyridin-2-one)
1,6-Diamino-4-methyl-1H-pyridin-2-one Chemical and Physical Properties
Names and Identifiers
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- 1,6-Diamino-4-methyl-1H-pyridin-2-one
- CCG-302520
- 1,6-diamino-4-methylpyridin-2-one
- AKOS005137426
- HMS1750G20
- 995-575-6
- G22456
- Z96092818
- 1,6-diamino-4-methylpyridin-2(1H)-one
- MFCD07330483
- 848658-71-9
- YIB65871
- EN300-14071
- SB39003
- 1,6-diamino-4-methyl-1,2-dihydropyridin-2-one
- CS-0341180
-
- MDL: MFCD07330483
- Inchi: 1S/C6H9N3O/c1-4-2-5(7)9(8)6(10)3-4/h2-3H,7-8H2,1H3
- InChI Key: WLBJSXRTEVTGGG-UHFFFAOYSA-N
- SMILES: O=C1C=C(C)C=C(N)N1N
Computed Properties
- Exact Mass: 139.074561919Da
- Monoisotopic Mass: 139.074561919Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 72.4Ų
1,6-Diamino-4-methyl-1H-pyridin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D495780-25mg |
1,6-Diamino-4-methyl-1H-pyridin-2-one |
848658-71-9 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D495780-50mg |
1,6-Diamino-4-methyl-1H-pyridin-2-one |
848658-71-9 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D495780-250mg |
1,6-Diamino-4-methyl-1H-pyridin-2-one |
848658-71-9 | 250mg |
$ 320.00 | 2022-06-05 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1148-1g |
1,6-Diamino-4-methyl-1H-pyridin-2-one |
848658-71-9 | 96% | 1g |
2120.11CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1148-5g |
1,6-Diamino-4-methyl-1H-pyridin-2-one |
848658-71-9 | 96% | 5g |
6767.38CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1148-500mg |
1,6-Diamino-4-methyl-1H-pyridin-2-one |
848658-71-9 | 96% | 500mg |
1484.07CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1148-1g |
1,6-Diamino-4-methyl-1H-pyridin-2-one |
848658-71-9 | 96% | 1g |
¥2185.99 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1148-5g |
1,6-Diamino-4-methyl-1H-pyridin-2-one |
848658-71-9 | 96% | 5g |
¥8700.22 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1148-500mg |
1,6-Diamino-4-methyl-1H-pyridin-2-one |
848658-71-9 | 96% | 500mg |
¥1530.19 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1148-250mg |
1,6-Diamino-4-methyl-1H-pyridin-2-one |
848658-71-9 | 96% | 250mg |
¥1197.92 | 2025-01-21 |
1,6-Diamino-4-methyl-1H-pyridin-2-one Suppliers
1,6-Diamino-4-methyl-1H-pyridin-2-one Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 1,6-Diamino-4-methyl-1H-pyridin-2-one
Recent Advances in the Study of 1,6-Diamino-4-methyl-1H-pyridin-2-one (CAS: 848658-71-9): A Promising Scaffold in Medicinal Chemistry
The compound 1,6-Diamino-4-methyl-1H-pyridin-2-one (CAS: 848658-71-9) has recently emerged as a significant focus in medicinal chemistry research due to its unique structural features and potential therapeutic applications. This heterocyclic scaffold has demonstrated remarkable versatility in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies have explored its molecular interactions, synthetic pathways, and biological activities, positioning it as a promising candidate for further pharmaceutical development.
A 2023 study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of derivatives based on this core structure. The research team systematically modified various positions of the pyridinone ring and evaluated their effects on kinase inhibition potency. Notably, certain 1,6-diamino substitutions showed enhanced selectivity for specific kinase targets, with compound 848658-71-9 demonstrating particularly favorable binding characteristics in molecular docking studies against CDK2 and GSK-3β kinases.
In the antimicrobial domain, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the synthesis and evaluation of novel 1,6-Diamino-4-methyl-1H-pyridin-2-one derivatives against multidrug-resistant bacterial strains. The lead compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 2 μg/mL, while showing minimal cytotoxicity against mammalian cells. Mechanistic studies suggested that these compounds interfere with bacterial cell wall biosynthesis through a novel mode of action distinct from existing antibiotics.
The synthetic accessibility of 1,6-Diamino-4-methyl-1H-pyridin-2-one has also been improved through recent methodological advances. A 2023 paper in Organic Process Research & Development described a scalable, one-pot synthesis of this scaffold with excellent yield (85%) and purity (>99%). This development addresses previous challenges in large-scale production and opens new possibilities for structure optimization and preclinical evaluation.
Pharmacokinetic studies of 848658-71-9 derivatives have shown promising results, with several analogs demonstrating good oral bioavailability and favorable metabolic stability in rodent models. A recent ADMET profiling study highlighted the compound's balanced properties, with moderate plasma protein binding (65-75%) and satisfactory blood-brain barrier penetration potential, suggesting possible CNS applications.
Current research directions include exploring the scaffold's utility in targeted protein degradation (PROTACs) and its potential as a fragment in covalent inhibitor design. Preliminary results from ongoing studies indicate that the 1,6-diamino substitution pattern may provide optimal vector geometry for bifunctional molecule design, making 848658-71-9 an attractive starting point for these emerging therapeutic modalities.
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